methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Description
Methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a benzoxazine derivative characterized by a furan-2-carbonyl substituent at the 4-position of the benzoxazine ring and a methyl acetate group at the 3-position. Benzoxazines are heterocyclic compounds with a fused benzene and oxazine ring, often explored for their pharmacological and material science applications.
Properties
IUPAC Name |
methyl 2-[4-(furan-2-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-20-15(18)9-11-10-22-13-6-3-2-5-12(13)17(11)16(19)14-7-4-8-21-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXBRWYYHSVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158246 | |
| Record name | Methyl 4-(2-furanylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439107-26-3 | |
| Record name | Methyl 4-(2-furanylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439107-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-furanylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves the reaction of 2-furylcarbonyl chloride with 3,4-dihydro-2H-1,4-benzoxazine-3-yl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan and benzoxazine rings may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Electron-Withdrawing vs. The furan ring in the target compound introduces electron-rich aromaticity, which may enhance reactivity in nucleophilic substitutions or π-π interactions in biological systems . The nitro group in the 3-nitrobenzoyl derivative () significantly increases polarity and may alter metabolic stability compared to the furylcarbonyl variant.
Physicochemical Properties
- Melting Points and Solubility : While data for the furylcarbonyl compound are absent, the bromobenzoyl analogue (CAS 439096-46-5) is reported as a solid with storage requirements at room temperature (). The nitro-substituted derivative (CAS 478259-96-0) has a molecular weight of 370.36 and is typically handled as a high-purity (>97%) intermediate ().
Biological Activity
Methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is an organic compound with the molecular formula and a molecular weight of 301.29 g/mol. It features a complex structure that includes both furan and benzoxazine rings, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₅ |
| Molecular Weight | 301.29 g/mol |
| Boiling Point | 437.9 ± 45.0 °C (Predicted) |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) |
| pKa | 0.08 ± 0.40 (Predicted) |
Antimicrobial Properties
Research has indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial activities. This compound is being investigated for its potential to inhibit various bacterial strains and fungi. Studies have shown that modifications to the benzoxazine structure can enhance its effectiveness against pathogens.
Anticancer Activity
The compound's unique structural features suggest potential anticancer properties. Investigations into similar benzoxazine derivatives have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of key signaling pathways involved in tumor growth.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that its biological activity may stem from interactions with molecular targets such as enzymes or receptors. The furan and benzoxazine rings may facilitate binding to these targets, leading to altered enzyme activity or receptor modulation.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on a series of benzoxazine derivatives including this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Anticancer Activity Assessment : In vitro studies have been performed on human cancer cell lines where this compound exhibited cytotoxic effects at micromolar concentrations. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting a potential pathway for therapeutic application.
- Structure-Activity Relationship (SAR) : Research into the SAR of benzoxazine derivatives highlighted that modifications at the furan carbonyl position significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines.
Q & A
What synthetic methodologies are optimal for preparing methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, and how can reaction yields be improved?
Basic Research Focus
The synthesis of benzoxazine derivatives typically involves cyclization of substituted phenols with glycidyl derivatives, followed by functionalization. For this compound, key steps include:
- Benzoxazine Core Formation : Condensation of 2-aminophenol derivatives with epichlorohydrin or glycidic esters under basic conditions to form the 3,4-dihydro-2H-1,4-benzoxazin-3-yl scaffold .
- Furylcarbonyl Incorporation : Acylation at the 4-position using 2-furoyl chloride in anhydrous dichloromethane with a catalyst like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Esterification : Reaction of the intermediate acetic acid derivative with methanol under acidic or coupling conditions (e.g., DCC/DMAP) to form the methyl ester .
Yield Optimization : Use high-purity starting materials, monitor reaction progress via TLC/HPLC, and employ inert atmospheres to minimize oxidation. Microwave-assisted synthesis may reduce reaction times and improve yields .
How can the crystal structure and conformational dynamics of this compound be characterized to validate synthetic success?
Basic Research Focus
X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For this compound:
- Grow crystals via slow evaporation from a mixture of ethyl acetate and hexane.
- Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve the furylcarbonyl orientation and benzoxazine ring puckering .
Spectroscopic Validation : - NMR : H and C NMR to confirm proton environments (e.g., diastereotopic protons in the benzoxazine ring) and ester carbonyl signals (~170 ppm in C) .
- FT-IR : Peaks at ~1730 cm (ester C=O) and ~1650 cm (amide/furyl C=O) .
What advanced strategies are employed to investigate its interaction with biological targets like ROR-γ, and how are binding affinities quantified?
Advanced Research Focus
Target Identification : Structural analogs of benzoxazine derivatives act as ROR-γ modulators for autoimmune diseases . For this compound:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ROR-γ ligand-binding domain, focusing on hydrogen bonding with His479 and hydrophobic contacts with Trp317 .
- Surface Plasmon Resonance (SPR) : Immobilize ROR-γ on a sensor chip and measure real-time binding kinetics (K, k/k) at varying compound concentrations .
Functional Assays : - Luciferase reporter assays in HEK293 cells transfected with ROR-γ to assess transcriptional inhibition .
- Dose-response curves (IC) to evaluate potency against IL-17 production in Th17 cells .
How do structural modifications (e.g., substituents on the benzoxazine or furyl groups) influence bioactivity, and what computational tools guide SAR studies?
Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) at the benzoxazine 7-position to enhance metabolic stability and ROR-γ binding .
- Furyl Replacement : Substitute the 2-furyl group with thiophene or pyridine to modulate lipophilicity and solubility .
Computational Tools : - QSAR Models : Train models using datasets of related benzoxazines to predict activity based on descriptors like logP, polar surface area, and H-bond acceptors .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess binding stability and conformational changes .
What analytical challenges arise in purity assessment, and how are they resolved?
Basic Research Focus
Common Impurities :
- Unreacted starting materials (e.g., 2-aminophenol derivatives).
- Hydrolysis byproducts (e.g., free carboxylic acid from ester degradation).
Resolution Methods : - HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor m/z peaks corresponding to the parent compound (e.g., [M+H] = 343.1) .
- Preparative TLC : Isolate minor impurities for structural elucidation via NMR .
How should researchers address contradictions in reported biological activities or synthetic yields across studies?
Advanced Research Focus
Data Discrepancy Analysis :
- Biological Variability : Compare assay conditions (e.g., cell lines, ROR-γ isoforms, serum concentrations) that may alter activity readings .
- Synthetic Yield Differences : Evaluate solvent purity, catalyst loading, and temperature gradients. For example, yields drop significantly if acylation steps exceed 60°C due to furylcarbonyl decomposition .
Validation Approaches : - Reproduce key studies with standardized protocols.
- Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
